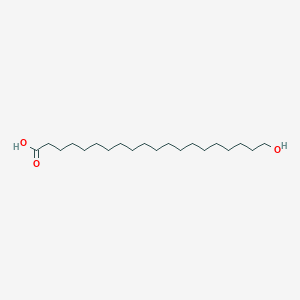

Acide 20-hydroxyicosanoïque

Vue d'ensemble

Description

L’Acide 20-hydroxyarachidique est un dérivé hydroxylé de l’acide arachidique, un acide gras saturé à 20 atomes de carbone. Ce composé présente un intérêt considérable en raison de ses propriétés structurales uniques et de ses activités biologiques potentielles. Il est souvent étudié dans le contexte du métabolisme lipidique et de son rôle dans divers processus physiologiques.

Applications De Recherche Scientifique

20-Hydroxy Arachidic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study hydroxylation reactions and lipid metabolism.

Biology: It plays a role in cell signaling and membrane fluidity, making it a subject of interest in cell biology studies.

Medicine: Its potential anti-inflammatory and vasoconstrictive properties are being explored for therapeutic applications.

Mécanisme D'action

Les effets biologiques de l’Acide 20-hydroxyarachidique sont principalement médiés par son interaction avec les membranes cellulaires et les récepteurs spécifiques. Il peut moduler l’activité des canaux ioniques et des enzymes, influençant divers processus cellulaires tels que l’inflammation, la vasoconstriction et la transduction du signal. La voie du cytochrome P450 est cruciale pour son métabolisme et la génération de métabolites bioactifs .

Composés similaires :

Acide arachidonique : Un acide gras polyinsaturé avec quatre doubles liaisons, connu pour son rôle dans l’inflammation et la signalisation cellulaire.

Acide 20-hydroxyéicosatétraénoïque (20-HETE) : Un dérivé hydroxylé de l’acide arachidonique, impliqué dans la régulation de la pression artérielle et de la fonction rénale.

Unicité : L’Acide 20-hydroxyarachidique est unique en raison de sa nature saturée et de son hydroxylation spécifique au 20e carbone. Contrairement à l’acide arachidonique, il ne présente pas de doubles liaisons, ce qui affecte sa réactivité et ses fonctions biologiques. Comparé à l’acide 20-hydroxyéicosatétraénoïque, il a une structure plus simple, ce qui en fait un modèle précieux pour étudier l’hydroxylation et le métabolisme lipidique .

Analyse Biochimique

Biochemical Properties

20-Hydroxyicosanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of long-chain fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the hydroxylation of fatty acids. This interaction is crucial for the metabolism and regulation of fatty acids in the body .

Cellular Effects

20-Hydroxyicosanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammation. Additionally, 20-Hydroxyicosanoic acid can modulate cell signaling pathways, such as the PPAR (peroxisome proliferator-activated receptor) pathway, which plays a role in lipid metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of 20-Hydroxyicosanoic acid involves its binding interactions with specific biomolecules. It acts as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression. This activation results in the upregulation of genes involved in fatty acid oxidation and energy metabolism. Additionally, 20-Hydroxyicosanoic acid can inhibit certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20-Hydroxyicosanoic acid can change over time. The compound is relatively stable when stored at room temperature and can be used for up to 12 months. Its stability can be affected by factors such as temperature and light exposure. Long-term studies have shown that 20-Hydroxyicosanoic acid can have sustained effects on cellular function, particularly in terms of lipid metabolism and inflammation .

Dosage Effects in Animal Models

The effects of 20-Hydroxyicosanoic acid vary with different dosages in animal models. At low doses, it can enhance fatty acid oxidation and improve metabolic health. At high doses, it may cause toxic or adverse effects, such as liver damage and inflammation. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of 20-Hydroxyicosanoic acid .

Metabolic Pathways

20-Hydroxyicosanoic acid is involved in several metabolic pathways, including the beta-oxidation of fatty acids. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in the transport and oxidation of fatty acids in the mitochondria. These interactions are crucial for maintaining energy homeostasis and regulating lipid metabolism .

Transport and Distribution

Within cells and tissues, 20-Hydroxyicosanoic acid is transported and distributed by specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and is distributed to various cellular compartments, including the mitochondria and endoplasmic reticulum. This distribution is essential for its role in lipid metabolism and energy production .

Subcellular Localization

20-Hydroxyicosanoic acid is localized in specific subcellular compartments, such as the mitochondria and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action. The subcellular localization of 20-Hydroxyicosanoic acid is crucial for its activity and function in regulating lipid metabolism and energy homeostasis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’Acide 20-hydroxyarachidique implique généralement l’hydroxylation de l’acide arachidique. Une méthode courante est l’utilisation d’enzymes cytochrome P450, qui catalysent l’hydroxylation à la 20e position du carbone. Cette réaction enzymatique nécessite des conditions spécifiques, notamment la présence d’oxygène et de cofacteurs tels que le NADPH .

Méthodes de production industrielle : Dans un contexte industriel, la production de l’Acide 20-hydroxyarachidique peut être réalisée par des procédés biotechnologiques impliquant la fermentation microbienne. Par exemple, certaines souches de levure, telles que Candida bombicola, peuvent être utilisées pour convertir l’acide arachidique en sa forme hydroxylée . Cette méthode est avantageuse en raison de son efficacité et de sa capacité d’adaptation à l’échelle.

Analyse Des Réactions Chimiques

Types de réactions : L’Acide 20-hydroxyarachidique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour former des cétones ou des acides carboxyliques.

Réduction : Le groupe hydroxyle peut être réduit pour former l’alcane correspondant.

Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) peuvent faciliter les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de l’acide 20-cétoarachidique ou de l’acide 20-carboxyarachidique.

Réduction : Formation de l’acide arachidique.

Substitution : Formation de divers dérivés substitués selon le réactif utilisé.

4. Applications dans la recherche scientifique

L’Acide 20-hydroxyarachidique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions d’hydroxylation et le métabolisme lipidique.

Biologie : Il joue un rôle dans la signalisation cellulaire et la fluidité membranaire, ce qui en fait un sujet d’intérêt dans les études de biologie cellulaire.

Médecine : Ses propriétés anti-inflammatoires et vasoconstrictrices potentielles sont explorées pour des applications thérapeutiques.

Comparaison Avec Des Composés Similaires

Arachidonic Acid: A polyunsaturated fatty acid with four double bonds, known for its role in inflammation and cell signaling.

20-Hydroxy Eicosatetraenoic Acid (20-HETE): A hydroxylated derivative of arachidonic acid, involved in the regulation of blood pressure and renal function.

Uniqueness: 20-Hydroxy Arachidic Acid is unique due to its saturated nature and specific hydroxylation at the 20th carbon. Unlike arachidonic acid, it does not have double bonds, which affects its reactivity and biological functions. Compared to 20-Hydroxy Eicosatetraenoic Acid, it has a simpler structure, making it a valuable model for studying hydroxylation and lipid metabolism .

Propriétés

IUPAC Name |

20-hydroxyicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h21H,1-19H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDIWYKSFMPIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCC(=O)O)CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

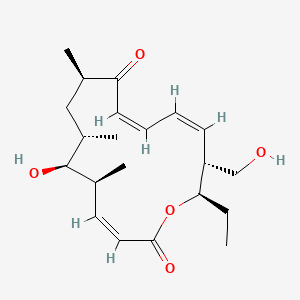

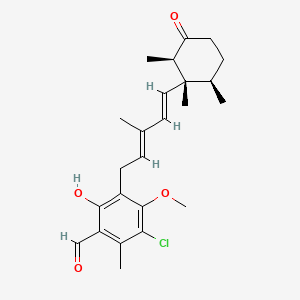

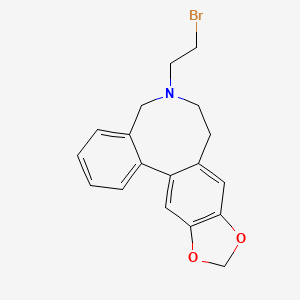

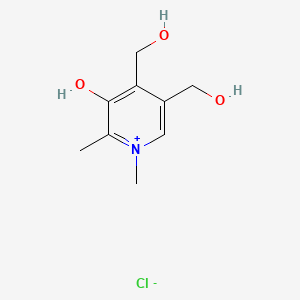

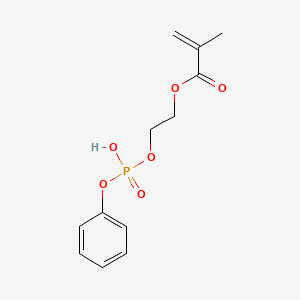

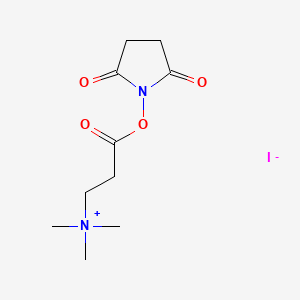

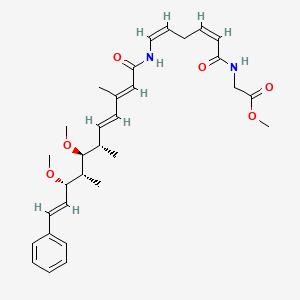

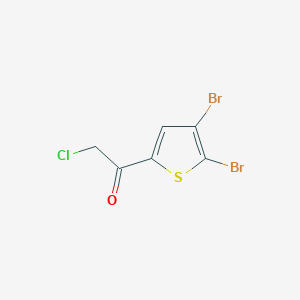

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4,5-Trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1234819.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R)-5,6-dimethylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1234821.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)